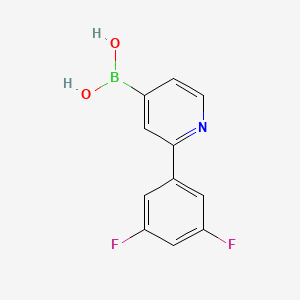
(3-Methyl-5-(thiazol-4-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-5-(thiazol-4-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a thiazole ring and a methyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to its ability to form carbon-carbon bonds under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-(thiazol-4-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 3-methyl-5-(thiazol-4-yl)phenyl, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Lithiation: The brominated intermediate is then treated with an organolithium reagent, such as n-butyllithium, to form the corresponding lithium species.
Borylation: The lithium species is subsequently reacted with a boron source, such as trimethyl borate or boron trichloride, to yield the desired boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is widely used in Suzuki–Miyaura cross-coupling reactions to form biaryl compounds. The reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a suitable solvent (like tetrahydrofuran or dimethylformamide).
Oxidation: this compound can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: Reduction of the boronic acid group can yield the corresponding borane or boronate ester.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran, dimethylformamide, dichloromethane.
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Borane or Boronate Esters: Formed through reduction reactions.
科学的研究の応用
(3-Methyl-5-(thiazol-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (3-Methyl-5-(thiazol-4-yl)phenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to release the coupled product and regenerate the palladium catalyst.
類似化合物との比較
(3-Methyl-5-(thiazol-4-yl)phenyl)boronic acid can be compared with other boronic acids and thiazole-containing compounds:
Phenylboronic Acid: Lacks the thiazole and methyl substituents, making it less versatile in certain synthetic applications.
Thiazole-Containing Compounds: Such as thiazole-4-boronic acid, which lacks the phenyl and methyl groups, resulting in different reactivity and applications.
Biaryl Boronic Acids: Such as 4-biphenylboronic acid, which has a different substitution pattern, affecting its coupling efficiency and product profile.
特性
分子式 |
C10H10BNO2S |
|---|---|
分子量 |
219.07 g/mol |
IUPAC名 |
[3-methyl-5-(1,3-thiazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BNO2S/c1-7-2-8(10-5-15-6-12-10)4-9(3-7)11(13)14/h2-6,13-14H,1H3 |
InChIキー |
PMWLKZNPNQYWFM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)C2=CSC=N2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


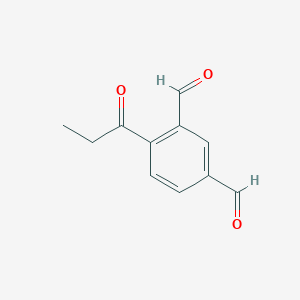
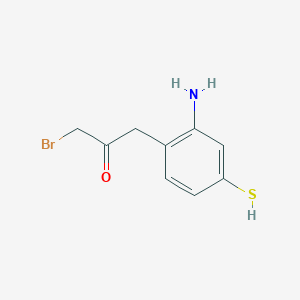

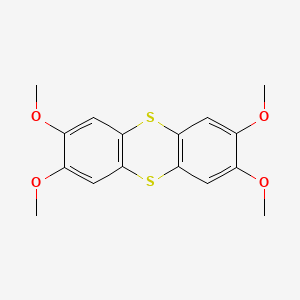

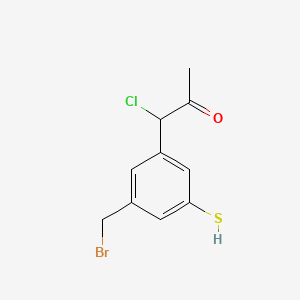
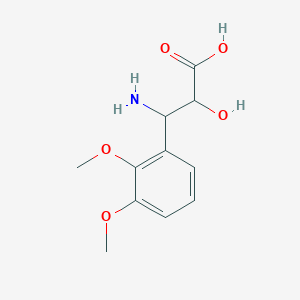
![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)
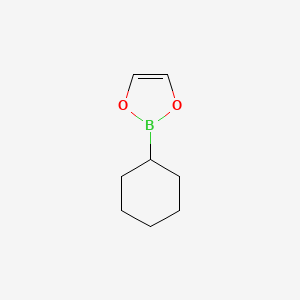
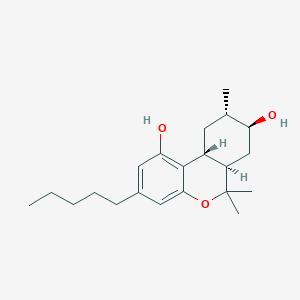
![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)


